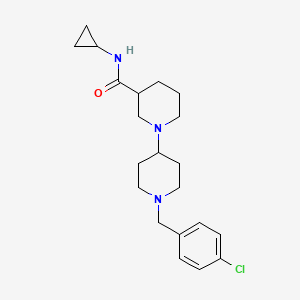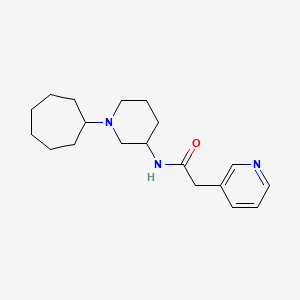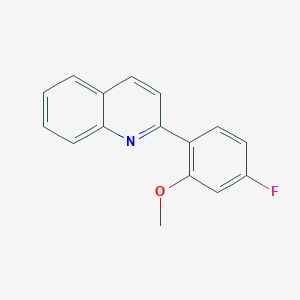![molecular formula C20H19N5OS B3815332 N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3815332.png)
N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide
Vue d'ensemble
Description
N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide, also known as AMPI, is a compound that has been widely studied for its potential therapeutic applications in various fields of medicine. AMPI is a small molecule inhibitor that has been shown to have promising results in the inhibition of several enzymes and proteins that are involved in various diseases. In
Mécanisme D'action
N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide works by inhibiting the activity of several enzymes and proteins that are involved in various diseases. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a role in cancer development. N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide also inhibits the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and plays a role in inflammation. Additionally, N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has also been shown to reduce inflammation by inhibiting the production of prostaglandins. Additionally, N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has been shown to improve glucose metabolism by inhibiting the activity of dipeptidyl peptidase IV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of several enzymes and proteins, which makes it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide in lab experiments is its solubility. N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide. One potential direction is the development of more potent and selective inhibitors of the enzymes and proteins that N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide targets. Another direction is the study of the potential therapeutic applications of N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide in other diseases, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide could make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide, or N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide, is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its specificity and ability to inhibit the activity of several enzymes and proteins make it a valuable tool for studying the mechanisms of various diseases. While there are limitations to its use in lab experiments, the future directions for the study of N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide are promising and could lead to new treatments for a variety of diseases.
Applications De Recherche Scientifique
N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have promising results in the inhibition of several enzymes and proteins that are involved in cancer, inflammation, and neurodegenerative diseases. N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide has also been studied as an inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism and has potential applications in the treatment of diabetes.
Propriétés
IUPAC Name |
N-[(5-amino-1,3,4-thiadiazol-2-yl)-phenylmethyl]-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c21-20-25-24-19(27-20)18(13-6-2-1-3-7-13)23-17(26)11-10-14-12-22-16-9-5-4-8-15(14)16/h1-9,12,18,22H,10-11H2,(H2,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHDUKDRRVIUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)N)NC(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Amino-1,3,4-thiadiazol-2-YL)(phenyl)methyl]-3-(1H-indol-3-YL)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[5-(isopropoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3815263.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B3815266.png)

![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B3815283.png)
![3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3815291.png)
![N-benzyl-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815298.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3815312.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3815315.png)

![N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine](/img/structure/B3815324.png)
![3-{2-[2-(4-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B3815347.png)
![1-(4-{[(3-chlorobenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3815356.png)